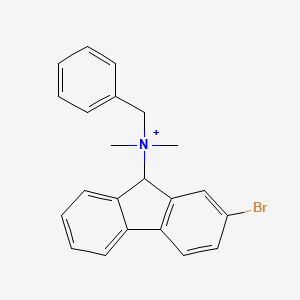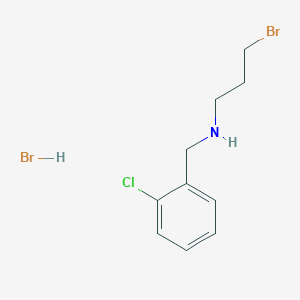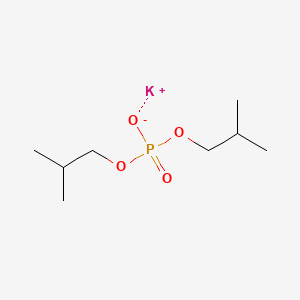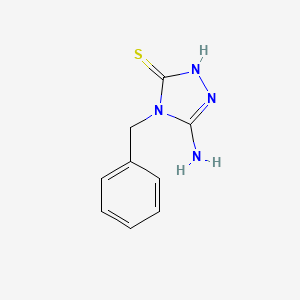
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyl group, a brominated fluorenyl moiety, and a dimethyl-azanium group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium typically involves multi-step organic reactions The process begins with the bromination of fluorene to introduce the bromo group at the 2-position This is followed by the formation of the fluorenyl moiety, which is then coupled with a benzyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromo group or the reduction of the azanium group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl compounds.
Scientific Research Applications
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-(2-chloro-9H-fluoren-9-YL)-dimethyl-azanium
- Benzyl-(2-iodo-9H-fluoren-9-YL)-dimethyl-azanium
- Benzyl-(2-fluoro-9H-fluoren-9-YL)-dimethyl-azanium
Uniqueness
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where the bromo group plays a crucial role in the desired chemical or biological activity.
Properties
CAS No. |
71740-38-0 |
|---|---|
Molecular Formula |
C22H21BrN+ |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
benzyl-(2-bromo-9H-fluoren-9-yl)-dimethylazanium |
InChI |
InChI=1S/C22H21BrN/c1-24(2,15-16-8-4-3-5-9-16)22-20-11-7-6-10-18(20)19-13-12-17(23)14-21(19)22/h3-14,22H,15H2,1-2H3/q+1 |
InChI Key |
FBPKKCQGNXXYGA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)





![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)


![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)

![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)

